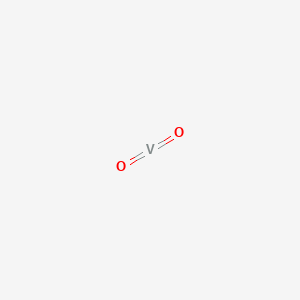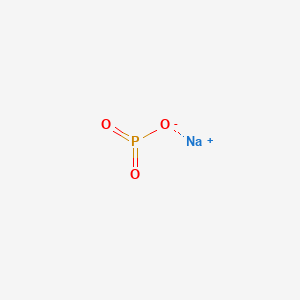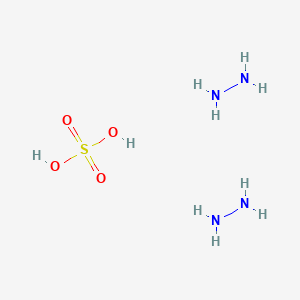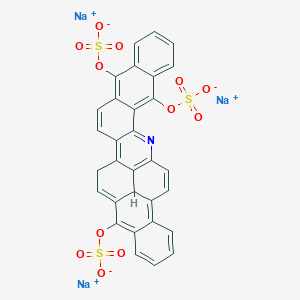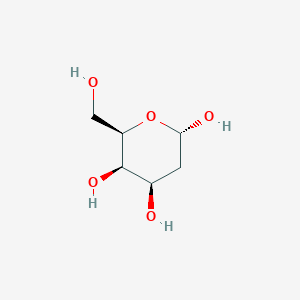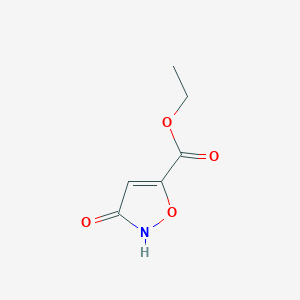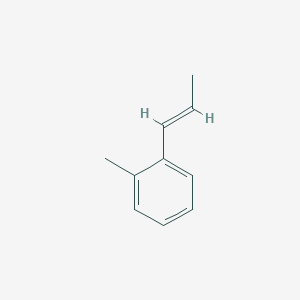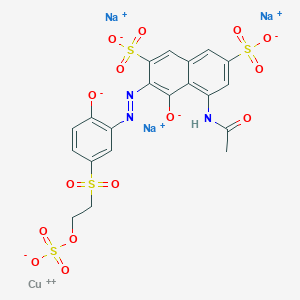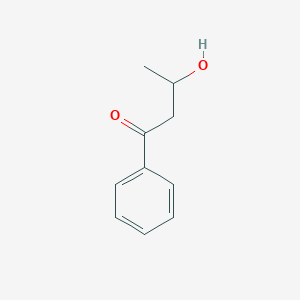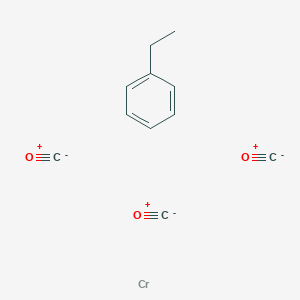
Carbon monoxide;chromium;ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community due to their potential impact on human health and the environment. Carbon monoxide is a colorless, odorless gas that is produced by the incomplete combustion of fossil fuels. Chromium is a metal that is commonly used in industrial processes and can be found in the environment as a result of human activity. Ethylbenzene is a colorless liquid that is used in the production of plastics and synthetic rubber. In
Synthesemethoden
Carbon monoxide can be synthesized through the incomplete combustion of fossil fuels, such as gasoline, coal, and natural gas. It can also be produced through the thermal decomposition of carbon-based materials, such as wood and charcoal. Chromium is typically synthesized through the reduction of chromite ore with carbon or aluminum. Ethylbenzene is commonly produced through the alkylation of benzene with ethylene.
Wissenschaftliche Forschungsanwendungen
Carbon monoxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-apoptotic effects in various disease models, including ischemia-reperfusion injury, sepsis, and organ transplantation. Chromium has been studied for its potential carcinogenic effects, as well as its role in glucose metabolism and insulin signaling. Ethylbenzene has been studied for its potential neurotoxic effects, as well as its role in the production of plastics and synthetic rubber.
Wirkmechanismus
Carbon monoxide exerts its effects through the binding of heme-containing proteins, such as hemoglobin and cytochrome c oxidase. It can also activate various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. Chromium exerts its effects through the binding of DNA and proteins, which can lead to DNA damage and altered gene expression. Ethylbenzene exerts its effects through the activation of various receptors, such as the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
Carbon monoxide has been shown to have anti-inflammatory and anti-apoptotic effects, as well as vasodilatory effects and the ability to modulate immune responses. Chromium has been shown to have carcinogenic effects, as well as effects on glucose metabolism and insulin signaling. Ethylbenzene has been shown to have neurotoxic effects, as well as effects on liver function and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying these chemicals in the lab is the ability to control the dosage and exposure levels. However, there are also limitations to lab experiments, such as the inability to replicate real-world exposure scenarios and the potential for confounding variables.
Zukünftige Richtungen
There are many potential future directions for research on these chemicals. For carbon monoxide, further research could focus on its potential therapeutic applications, as well as its effects on the immune system and inflammation. For chromium, further research could focus on its potential carcinogenic effects, as well as its effects on glucose metabolism and insulin signaling. For ethylbenzene, further research could focus on its potential neurotoxic effects, as well as its effects on liver function and metabolism.
Conclusion
Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community. They each have unique synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many potential future directions for research on these chemicals, which could lead to a better understanding of their impact on human health and the environment.
Eigenschaften
CAS-Nummer |
12203-31-5 |
|---|---|
Produktname |
Carbon monoxide;chromium;ethylbenzene |
Molekularformel |
C11H10CrO3 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
carbon monoxide;chromium;ethylbenzene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; |
InChI-Schlüssel |
LZQCDMDVQANJGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Kanonische SMILES |
CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Piktogramme |
Irritant |
Synonyme |
(ETHYLBENZENE)TRICARBONYLCHROMIUM(0) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



